molecular formula C16H21N3O5 B4915967 3,4-dimethoxy-N'-(2-oxo-2-piperidin-1-ylacetyl)benzohydrazide

3,4-dimethoxy-N'-(2-oxo-2-piperidin-1-ylacetyl)benzohydrazide

Cat. No.: B4915967
M. Wt: 335.35 g/mol
InChI Key: VETFVCQNCGRNEP-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N’-(2-oxo-2-piperidin-1-ylacetyl)benzohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzohydrazide core substituted with methoxy groups and a piperidinylacetyl moiety. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N’-(2-oxo-2-piperidin-1-ylacetyl)benzohydrazide typically involves multiple steps:

    Formation of the Benzohydrazide Core: The initial step involves the reaction of 3,4-dimethoxybenzoic acid with hydrazine hydrate to form 3,4-dimethoxybenzohydrazide.

    Acylation Reaction: The benzohydrazide is then acylated with 2-oxo-2-piperidin-1-ylacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N’-(2-oxo-2-piperidin-1-ylacetyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the piperidinylacetyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzohydrazides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and biological activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N’-(2-oxo-2-piperidin-1-ylacetyl)benzohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazide and piperidinylacetyl moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxybenzohydrazide: Lacks the piperidinylacetyl moiety, resulting in different biological activities.

    N’-(2-oxo-2-piperidin-1-ylacetyl)benzohydrazide: Lacks the methoxy groups, affecting its chemical reactivity and biological properties.

Uniqueness

3,4-dimethoxy-N’-(2-oxo-2-piperidin-1-ylacetyl)benzohydrazide is unique due to the presence of both methoxy groups and the piperidinylacetyl moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3,4-dimethoxy-N'-(2-oxo-2-piperidin-1-ylacetyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-23-12-7-6-11(10-13(12)24-2)14(20)17-18-15(21)16(22)19-8-4-3-5-9-19/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETFVCQNCGRNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C(=O)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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